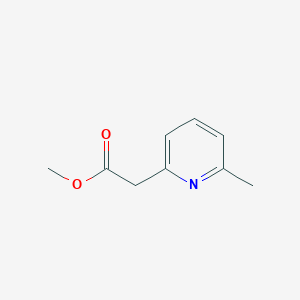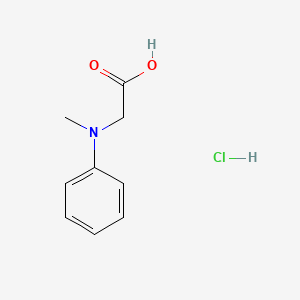
Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride
描述
Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride, commonly known as 4-CTMP, is a novel psychoactive substance that belongs to the family of substituted phenylmethylamines. It is a synthetic stimulant that is structurally similar to methylphenidate and is known to have similar effects on the central nervous system. The compound has gained attention in recent years due to its potential use as a research chemical in scientific studies.
作用机制
The mechanism of action of 4-CTMP is similar to that of other stimulants. It works by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This results in increased alertness, focus, and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CTMP are similar to those of other stimulants. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels.
实验室实验的优点和局限性
One advantage of using 4-CTMP in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. It is also structurally similar to other stimulants, which makes it a useful tool for studying the mechanisms of action of these compounds. However, one limitation of using 4-CTMP is that its effects on the central nervous system are not well understood. This makes it difficult to interpret the results of experiments that use this compound.
未来方向
There are several future directions for research involving 4-CTMP. One area of focus could be on understanding the long-term effects of the compound on the central nervous system. Another area of research could be on developing new compounds that are structurally similar to 4-CTMP but have different effects on the brain. Additionally, more research could be done on the biochemical and physiological effects of the compound to better understand its mechanism of action.
科学研究应用
The primary use of 4-CTMP in scientific research is as a tool to study the effects of stimulants on the central nervous system. The compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in attention, motivation, and reward. This makes it a useful tool for studying the mechanisms of action of other stimulants such as methylphenidate and amphetamines.
属性
IUPAC Name |
piperidin-4-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10;/h1-4,10,17H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCJUYRHQMAMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525106 | |
| Record name | (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride | |
CAS RN |
25519-83-9 | |
| Record name | (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)
![4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one](/img/structure/B1601553.png)

![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)








![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)
